
1-(Benzyloxy)-2-bromo-4-nitrobenzene
概要
説明
1-(Benzyloxy)-2-bromo-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. A common synthetic route involves the following steps:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, yielding 2-bromo-4-nitrobromobenzene.
Benzyloxy Substitution: The final step involves the substitution of a benzyloxy group onto the benzene ring. This can be achieved by reacting 2-bromo-4-nitrobromobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Products include 1-(benzyloxy)-2-substituted-4-nitrobenzene derivatives.
Reduction: 1-(Benzyloxy)-2-bromo-4-aminobenzene.
Oxidation: 1-(Benzyloxy)-2-bromo-4-nitrobenzaldehyde or 1-(Benzyloxy)-2-bromo-4-nitrobenzoic acid.
科学的研究の応用
1-(Benzyloxy)-2-bromo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique substituents.
作用機序
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-nitrobenzene in various reactions involves the interaction of its functional groups with specific reagents or catalysts. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Reduction: The nitro group undergoes a stepwise reduction to an amino group, facilitated by the catalyst.
Oxidation: The benzyloxy group is oxidized through the formation of intermediate species, leading to the final oxidized product.
類似化合物との比較
1-(Benzyloxy)-2-bromo-4-nitrobenzene can be compared with similar compounds such as:
1-(Benzyloxy)-2-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Benzyloxy)-2-bromo-4-aminobenzene: The amino derivative obtained through reduction, with distinct chemical properties and uses.
1-(Benzyloxy)-2-bromo-4-methylbenzene: A methyl-substituted analogue with different electronic and steric effects.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
2-bromo-4-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVSZHWOJJDSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621564 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-86-5 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
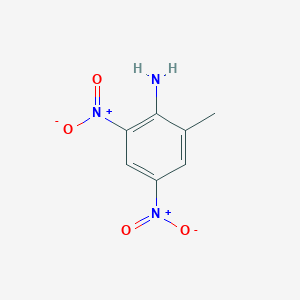
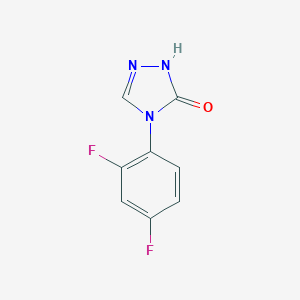
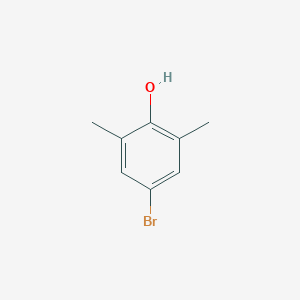

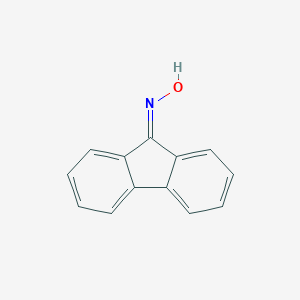
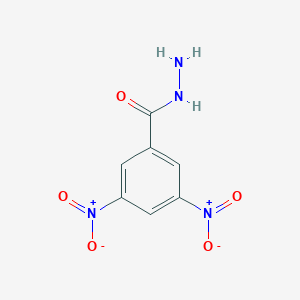

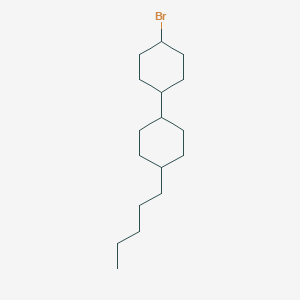
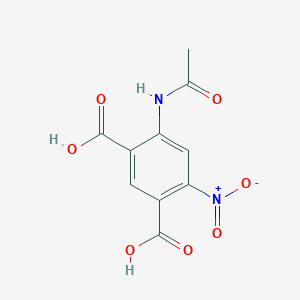
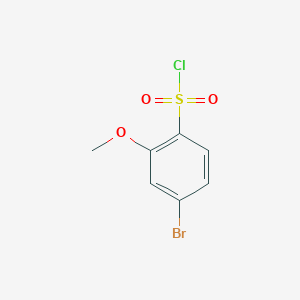
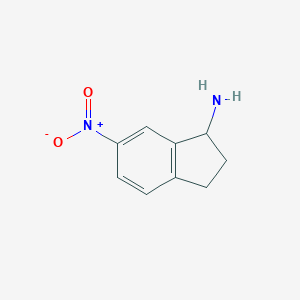
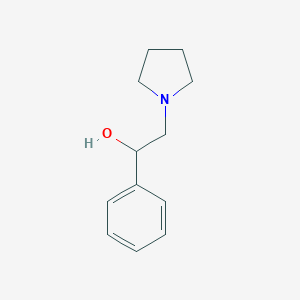
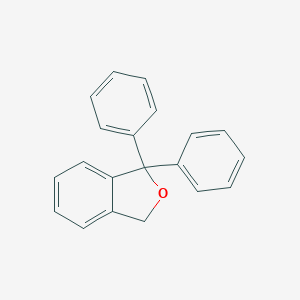
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)
